molecular formula C15H7D5NNaO3 B1164865 Amfenac-d5 Sodium Salt

Amfenac-d5 Sodium Salt

Cat. No.: B1164865
M. Wt: 282.28
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amfenac-d5 Sodium Salt is a deuterium-labeled analog of Amfenac, a nonsteroidal anti-inflammatory drug (NSAID) with cyclooxygenase (COX) inhibitory activity. The compound is specifically modified by substituting five hydrogen atoms with deuterium (²H) isotopes at designated positions, resulting in the molecular formula C₁₅H₇D₅NNaO₃ and a molecular weight of 282.28 g/mol . Its primary application lies in analytical chemistry, where it serves as an internal standard for quantifying unlabeled Amfenac via mass spectrometry (LC-MS/GC-MS) . The deuterium labeling minimizes interference from endogenous compounds, enhancing analytical precision in pharmacokinetic and metabolic studies .

Key properties include:

  • CAS Number: 61941-56-8
  • Purity: >98% (verified by HPLC and NMR)
  • Storage: 4°C in sealed containers to prevent moisture absorption
  • Re-test period: 5 years for isotope-labeled compounds

Properties

Molecular Formula

C15H7D5NNaO3

Molecular Weight

282.28

Origin of Product

United States

Scientific Research Applications

Research Applications

  • Pharmacokinetic Studies :
    • Amfenac-d5 Sodium Salt serves as a stable isotope-labeled compound, allowing researchers to trace its metabolic pathways in biological systems. The incorporation of deuterium can alter the pharmacokinetic properties of the drug, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles .
  • Drug Interaction Studies :
    • Its unique isotopic labeling makes it suitable for studying interactions with other drugs, particularly in complex mixtures where traditional methods may fail to provide clear data. This can be particularly useful in understanding the effects of NSAIDs in combination therapies .
  • Metabolic Pathway Elucidation :
    • Researchers utilize this compound to identify metabolic products and pathways through techniques such as mass spectrometry. This information is critical for assessing the safety and efficacy of NSAIDs in clinical settings .
  • Toxicological Assessments :
    • The compound can be employed in toxicological studies to evaluate the effects of NSAIDs on various biological models, including cell lines and animal models. This application is essential for understanding potential adverse effects associated with NSAID use .

Case Study 1: Pharmacokinetics of Amfenac-d5

A study published in the Annals of Pharmacotherapy explored the impact of deuterium substitution on the pharmacokinetics of Amfenac. The findings indicated that deuterated compounds exhibited altered metabolic rates compared to their non-deuterated counterparts, suggesting potential benefits in therapeutic applications where prolonged drug action is desired .

Case Study 2: Drug Interaction Analysis

In a recent study examining NSAID interactions using this compound as a tracer, researchers found significant modifications in metabolic pathways when combined with other anti-inflammatory agents. The results highlighted the importance of considering drug-drug interactions in clinical settings to mitigate adverse effects.

Chemical Reactions Analysis

Metabolic Reactions

Deuteration alters metabolic pathways by slowing hydrogen-deuterium exchange kinetics, a phenomenon known as the kinetic isotope effect (KIE) . Key metabolic transformations include:

  • Oxidation : Cytochrome P450 enzymes (CYP2C9) oxidize the benzoyl group, forming hydroxylated metabolites. Deuteration reduces oxidation rates by ~20% compared to the protiated form .

  • Conjugation : Glucuronidation at the acetic acid moiety proceeds unaffected by deuteration, with similar reaction rates observed in vitro .

Metabolic Pathway Comparison

Reaction Amfenac-d5 Amfenac
CYP2C9 Oxidationkcat=0.15min1k_{cat}=0.15\,\text{min}^{-1} kcat=0.19min1k_{cat}=0.19\,\text{min}^{-1}
Plasma Half-life~4.2 hours ~3.5 hours

Isotopic Effects in Pharmacokinetics

Deuterium substitution enhances metabolic stability, as evidenced by:

  • Increased AUC : Area under the curve (AUC) rises by 1.3-fold due to prolonged exposure .

  • Reduced Clearance : Systemic clearance decreases by 18% in preclinical models .

Chemical Reactivity in Formulation

  • pH Sensitivity : Degrades rapidly in acidic conditions (pH <3), releasing deuterated benzophenone derivatives .

  • Light-Induced Degradation : Exposure to UV light accelerates decomposition, necessitating storage in amber vials .

Comparison with Similar Compounds

Amfenac Sodium Monohydrate (Unlabeled)

CAS Number : 61618-27-7
Molecular Formula : C₁₅H₁₂NNaO₃·H₂O
Molecular Weight : 299.27 g/mol

Property Amfenac-d5 Sodium Salt Amfenac Sodium Monohydrate
Isotopic Labeling Deuterated (5 positions) Non-deuterated
Primary Use Internal standard for LC/GC-MS Therapeutic agent (COX inhibitor)
Analytical Role Quantification via isotopic separation Target analyte
Stability Extended re-test period (5 years) 1-year re-test period
Metabolic Impact Altered pharmacokinetics due to deuterium Standard metabolic profile

Key Differences :

  • The deuterium in Amfenac-d5 increases its molecular weight by ~5 atomic mass units, enabling distinct MS/MS fragmentation patterns for accurate quantification .
  • The unlabeled form is pharmacologically active, while the deuterated variant is inert and used solely for analytical calibration .

Amfenac-d5 Sodium Hydrate

CAS Number : 61618-27-7 (unlabeled base)
Molecular Formula : C₁₅H₇D₅NNaO₃·H₂O (inferred from )

This compound is a hydrated form of this compound. Differences include:

  • Solubility : Hydrate forms may exhibit improved solubility in aqueous buffers compared to anhydrous forms, critical for preparing stock solutions .
  • Storage : Hydrates require stricter moisture control to prevent deliquescence .

Comparison with Functionally Similar Compounds

5-Hydroxy Propafenone-D5 (HCl Salt)

CAS Number: 1188265-48-6 Molecular Formula: C₁₆H₁₃D₅ClNO₃ Molecular Weight: 365.84 g/mol

Property This compound 5-Hydroxy Propafenone-D5
Parent Drug Amfenac (NSAID) Propafenone (antiarrhythmic)
Application COX inhibitor quantification Propafenone metabolite analysis
Deuterium Positions 5 H → D substitutions 5 H → D substitutions
Purity Standards >98% (HPLC) Not specified; assumed comparable

Functional Overlap :

  • Both are deuterium-labeled internal standards optimized for LC-MS workflows.
  • Differences arise from their parent drugs’ therapeutic classes, necessitating tailored analytical protocols .

Research Findings and Data

Impact of Deuterium Labeling

  • Deuterium substitution reduces metabolic clearance by strengthening C-D bonds, prolonging half-life in vitro .
  • In Amfenac-d5, this isotopic effect minimizes interference from matrix effects in biological samples, improving signal-to-noise ratios by >30% compared to unlabeled analogs .

Analytical Performance

  • Linearity : Amfenac-d5 demonstrates linear response (R² > 0.999) in spiked plasma samples at concentrations of 1–1000 ng/mL .
  • Recovery: >95% recovery in extraction protocols, outperforming non-deuterated analogs susceptible to ion suppression .

Preparation Methods

Starting Materials and Deuterated Reagents

Deuterium incorporation begins with the selection of deuterated precursors. For this compound, the benzene ring is a common site for deuteration due to its metabolic stability. Key reagents include:

  • d₅-Acetophenone : A deuterated ketone precursor used to introduce five deuterium atoms into the aromatic ring.

  • Deuterium Oxide (D₂O) : Employed in proton-deuterium exchange reactions to enhance isotopic purity.

  • Deuterated Solvents : Tetrahydrofuran-d₈ (THF-d₈) and dimethyl sulfoxide-d₆ (DMSO-d₆) minimize unintended protonation during synthesis.

Table 1: Key Reagents and Their Roles in Deuterium Incorporation

ReagentRoleIsotopic Contribution
d₅-AcetophenoneAromatic ring deuteration5 deuterium atoms
Lithium Aluminum Hydride (LiAlD₄)Reduction of ketonesRetains deuterium
D₂OProton-deuterium exchangeEnhances purity

Stepwise Synthesis and Reaction Optimization

The synthesis involves three primary stages: (1) deuteration of the aromatic ring, (2) formation of the amfenac backbone, and (3) sodium salt preparation.

Aromatic Ring Deuteration

The benzene ring is deuterated using d₅-acetophenone as the starting material. Butyl nitrite and sodium ethoxide facilitate the formation of a deuterated oxime intermediate, which is subsequently reduced to the corresponding amine using lithium aluminum deuteride (LiAlD₄). This step ensures high isotopic purity (>98%) by avoiding protonated reagents.

Reaction Conditions :

  • Temperature: 0–25°C (prevents isotopic scrambling).

  • Solvent: Anhydrous ethanol (minimizes side reactions).

  • Time: 12–18 hours (ensures complete reduction).

Amfenac Backbone Synthesis

The deuterated amine intermediate undergoes condensation with 2-chlorophenylacetic acid to form the amfenac skeleton. This step employs a palladium-catalyzed coupling reaction under inert conditions (argon atmosphere) to prevent oxidation.

Table 2: Reaction Parameters for Backbone Formation

ParameterOptimal ValueImpact on Yield
CatalystPd/C (5% w/w)Enhances coupling efficiency
Temperature80°CBalances reaction rate and stability
pH8.5–9.0Prevents acid hydrolysis

Sodium Salt Preparation

The final step involves treating the carboxylic acid form of deuterated amfenac with sodium hydroxide (NaOH) in a polar aprotic solvent (e.g., DMSO). The reaction is monitored via pH titration to ensure complete neutralization.

Critical Considerations :

  • Solvent Choice : DMSO enhances solubility but requires strict moisture control.

  • Stoichiometry : A 1:1 molar ratio of acid to NaOH prevents salt hydrolysis.

Purification and Isotopic Purity Assurance

Post-synthesis purification is critical to achieving pharmaceutical-grade this compound.

Chromatographic Techniques

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:water (70:30, v/v) resolve deuterated and non-deuterated species.

  • Ion-Exchange Chromatography : Removes residual sodium ions and unreacted starting materials.

Table 3: HPLC Parameters for Purity Assessment

ColumnFlow Rate (mL/min)Retention Time (min)
C18 (5 µm)1.012.3 ± 0.2

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra show characteristic deuterium-induced splitting patterns. For example, the absence of aromatic proton signals (δ 7.2–7.8 ppm) confirms successful deuteration.

  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (theoretical m/z 282.28; observed m/z 282.27 ± 0.01) verifies isotopic integrity.

Industrial-Scale Production Challenges

Scaling laboratory synthesis to industrial production introduces complexities:

  • Cost of Deuterated Reagents : d₅-Acetophenone accounts for ~60% of material costs, necessitating efficient recycling protocols.

  • Reaction Homogeneity : Continuous-flow reactors improve mixing and temperature control, reducing batch-to-batch variability.

Table 4: Comparative Analysis of Lab vs. Industrial Synthesis

ParameterLaboratory ScaleIndustrial Scale
Batch Size1–10 g1–10 kg
Deuterium Efficiency85–90%92–95%
Purity≥98%≥99.5%

Analytical and Regulatory Considerations

Quality Control Metrics

  • Isotopic Purity : ≥98% by NMR and HRMS.

  • Chemical Purity : ≥99% by HPLC.

  • Residual Solvents : <50 ppm (ICH Q3C guidelines).

Regulatory Compliance

This compound is classified as a research-grade compound under 21 CFR § 312.140, restricting its use to non-clinical studies .

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueMethod
Molecular Weight314.28 g/mol (D5 form)HRMS
LogP (octanol/water)2.1 ± 0.2Shake-flask HPLC
pKa4.7 (carboxylic acid)Potentiometric titration

Q. Table 2. Common Analytical Challenges & Solutions

ChallengeSolutionReference
Deuterium loss in LC-MSUse low-energy ionization (ESI) and cool spray chamber temperatures
Impurity co-elutionEmploy HILIC columns for polar byproducts

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.